Asn-Containing Linkers Demonstrate Complete Stability to Neutrophil Elastase Versus Val-Cit Linkers
Asn-containing linker sequences (including Ala-Ala-Asn motifs) demonstrate complete stability to human neutrophil elastase, an enzyme implicated in the neutropenia and thrombocytopenia observed clinically with Val-Cit-PABC-MME ADCs [1]. In contrast, Val-Cit-PABC linkers exhibit susceptibility to neutrophil elastase-mediated extracellular cleavage, which contributes to premature payload release in circulation and subsequent hematologic toxicities [1]. This differential stability profile provides a mechanistic basis for improved hematologic safety with legumain-cleavable Asn linkers compared to traditional cathepsin-cleavable Val-Cit linkers.
| Evidence Dimension | Stability to human neutrophil elastase |
|---|---|
| Target Compound Data | Complete stability (no cleavage) |
| Comparator Or Baseline | Val-Cit-PABC linker: Susceptible to neutrophil elastase cleavage |
| Quantified Difference | Qualitative binary difference (stable vs. susceptible) |
| Conditions | In vitro enzyme stability assay with human neutrophil elastase |
Why This Matters
Neutrophil elastase susceptibility of Val-Cit linkers has been mechanistically linked to dose-limiting hematologic toxicities in clinical ADC programs; selection of an elastase-stable Asn linker mitigates this specific off-target liability.
- [1] Gray ME, Zielinski KM, Xu F, et al. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers. Xenobiotica. 2024;54(8):458-468. PMC11436314. View Source
